Fmoc-ser(tbu)-osu
Description
Fmoc-Ser(tBu)-OSU (9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester) is an activated ester derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during synthesis, while the tert-butyl (tBu) group shields the hydroxyl side chain of serine, preventing undesired side reactions. The N-hydroxysuccinimide (OSu) ester facilitates efficient coupling to amino groups on resin-bound peptides or other amino acids .
Key applications include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-26(2,3)34-15-21(24(31)35-28-22(29)12-13-23(28)30)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOGYMVKNEIPY-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester typically involves the following steps:
Protection of Serine: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Fmoc Protection: The amino group of the protected serine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.
Activation with N-hydroxysuccinimide: The carboxyl group of the Fmoc-protected serine is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods
In industrial settings, the production of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The osu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and tbu protecting groups can be removed under specific conditions to yield the free serine derivative.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
tBu Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIPS) is used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include:
Peptides: The primary application of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester is in the synthesis of peptides.
Deprotected Serine Derivatives: After deprotection, the free serine derivative is obtained.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-ser(tbu)-osu is commonly employed in SPPS due to its stability and ease of manipulation. The Fmoc group allows for selective deprotection under mild basic conditions, enabling the sequential addition of amino acids to form longer peptide chains. The following table summarizes key findings related to the use of this compound in SPPS:
Case Study 1: Synthesis of Bioactive Peptides
In a study focused on developing peptide-based vaccines, this compound was integral in synthesizing complex peptide sequences that demonstrated immunogenic properties against specific pathogens. The study showcased the efficiency of using this compound in generating peptides with high structural fidelity and biological activity .
Case Study 2: Peptide Library Screening
Research involving peptide library screening utilized this compound to identify binding peptides for coagulation factor XI. This application highlighted the compound's role in generating diverse peptide libraries that can be screened for therapeutic targets .
Advantages and Challenges
Advantages:
- Versatility: this compound can be incorporated into various peptide sequences, enhancing the diversity of synthesized peptides.
- Stability: The protective groups provide stability during synthesis and facilitate purification processes.
Challenges:
Mechanism of Action
The mechanism of action of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester involves the activation of the carboxyl group of serine, facilitating its coupling to other amino acids or peptides. The osu ester group reacts with nucleophiles, forming peptide bonds. The Fmoc and tbu protecting groups prevent unwanted side reactions during synthesis and are removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OSU vs. Other Fmoc-Protected Serine Derivatives
Key Findings :
Comparison with Other Fmoc-OSu Amino Acid Derivatives
Key Findings :
- This compound shares the OSu activation advantage with other derivatives (e.g., Fmoc-Pro-OSu) but is less prone to β-Ala contamination compared to general Fmoc-OSu reagents .
- Methionine-based OSu esters (e.g., Fmoc-L-Met-OSu) require cold storage to prevent oxidation, whereas this compound is stable at room temperature .
Comparison with tBu-Protected Amino Acids
Key Findings :
Biological Activity
Overview
Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly referred to as Fmoc-ser(tbu)-osu, is a critical compound in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a tert-butyl (tbu) group at the side chain hydroxyl of serine. The N-hydroxysuccinimide (osu) ester facilitates the coupling of this serine derivative to other amino acids or peptides, making it integral to various biochemical applications.
Target of Action : this compound primarily acts during peptide synthesis, where it serves as a building block for constructing peptides with specific biological activities.
Mode of Action : The compound's mode of action involves its activation and subsequent reaction with other amino acids or peptides to form peptide bonds. The Fmoc group is removed under basic conditions, enabling the exposed amino group to react with carboxyl groups from other amino acids or peptides. The tBu group is cleaved under acidic conditions, freeing the serine's hydroxyl group for further reactions.
Synthesis and Stability : this compound is synthesized through a multi-step process involving protection of serine's hydroxyl group, Fmoc protection of the amino group, and activation with N-hydroxysuccinimide. It is stable under typical peptide synthesis conditions but can undergo deprotection reactions when exposed to specific reagents like piperidine in dimethylformamide (DMF) for Fmoc removal and trifluoroacetic acid (TFA) for tBu removal .
Biological Activity
The biological activity of this compound is largely determined by the peptides it helps synthesize. For example, it has been utilized in synthesizing degarelix acetate, a drug that inhibits platelet aggregation, showcasing its potential therapeutic applications.
Case Studies and Research Findings
- Peptide Synthesis Efficiency : Research indicates that using this compound in SPPS leads to high-quality peptide synthesis with minimal side reactions. A study demonstrated that specific coupling reagents like HBTU or PyBOP can enhance coupling efficiency when used with this compound .
- Racemization Concerns : A notable concern in using this compound is racemization during coupling reactions, particularly when using DIPEA as a base. Recent findings suggest alternative bases may mitigate this issue while maintaining coupling efficiency .
- Application in Drug Development : The synthesis of biologically active peptides using this compound has implications in drug development. Its role in synthesizing peptide-based therapeutics highlights its importance in medicinal chemistry .
Comparative Analysis of Coupling Reagents
| Coupling Reagent | Efficiency | Racemization Risk | Notes |
|---|---|---|---|
| HBTU | High | Moderate | Commonly used with Fmoc derivatives |
| PyBOP | High | Low | Preferred for sensitive sequences |
| DIPEA | Moderate | High | Can induce racemization; alternatives recommended |
Future Directions
The ongoing research into optimizing the synthesis processes involving this compound indicates a growing interest in improving peptide synthesis methodologies. Innovations such as alternative coupling reagents and protective strategies are being explored to enhance yield and reduce side reactions.
Q & A
Q. How can computational modeling predict the reactivity of this compound in non-standard solvents (e.g., THF or DMSO)?
- Answer : Use density functional theory (DFT) to calculate activation energies for ester hydrolysis or coupling in different solvents. Correlate with empirical kinetic data to optimize solvent choice for specific peptide sequences .
Notes
- Methodological Focus : Answers emphasize experimental design, impurity analysis, and reproducibility.
- Advanced Topics : Highlight mechanisms (e.g., Lossen rearrangement) and computational integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
